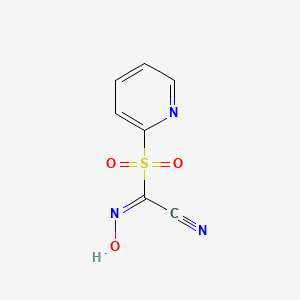
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is a complex organic compound that features both a nitrile group and a sulfonyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a sulfonyl chloride to introduce the sulfonyl group, followed by the introduction of the hydroxyimino group through an oximation reaction. The nitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinyl)-: Lacks the sulfonyl group, which may affect its reactivity and applications.
Acetonitrile, 2-(hydroxyimino)-2-(4-pyridinylsulfonyl)-: Similar structure but with the sulfonyl group attached to a different position on the pyridine ring.
Benzonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-: Features a benzene ring instead of an acetonitrile group, which can influence its chemical properties.
Propiedades
Fórmula molecular |
C7H5N3O3S |
|---|---|
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile |
InChI |
InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
Clave InChI |
YGMWCSZEJYENBM-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=NC(=C1)S(=O)(=O)/C(=N/O)/C#N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




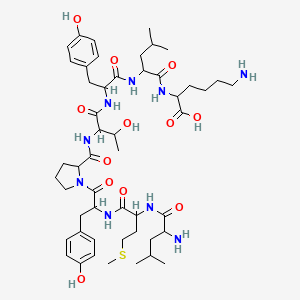
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
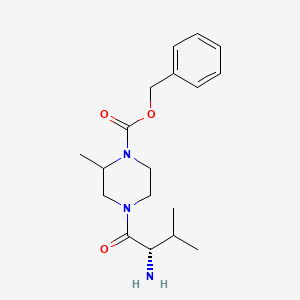



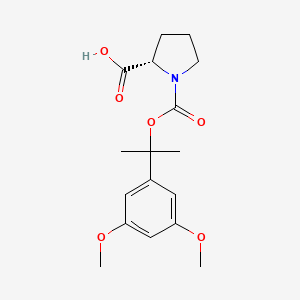


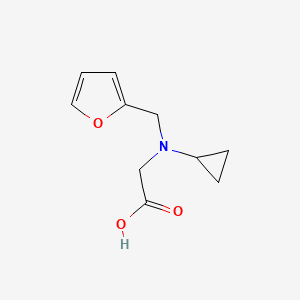
![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)

